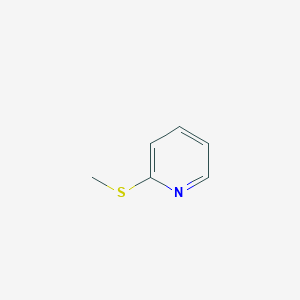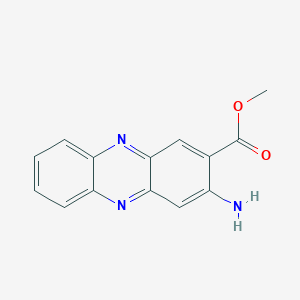
2-Phenazinecarboxylic acid, 3-amino-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenazinecarboxylic acid, 3-amino-, methyl ester is a chemical compound with the molecular formula C13H11N3O2. It is commonly known as Methyl-3-amino-2-phenazinecarboxylate or MAPC. This compound has been extensively studied in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of MAPC is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation and tumor growth. MAPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. MAPC has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the growth of new blood vessels that supply tumors.
Effets Biochimiques Et Physiologiques
MAPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MAPC has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, MAPC has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MAPC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for long-term storage. However, MAPC has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, it has a relatively short half-life, which limits its use in in vivo experiments.
Orientations Futures
There are several future directions for the study of MAPC. One potential direction is the development of new synthesis methods that improve the yield and solubility of MAPC. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of MAPC in vivo. This could help to determine the optimal dosage and administration route for MAPC. Additionally, further studies are needed to fully understand the mechanism of action of MAPC and its potential therapeutic applications.
Méthodes De Synthèse
MAPC can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-amino-2-phenazinecarboxylic acid with methyl chloroformate in the presence of triethylamine. The reaction produces MAPC as a white crystalline solid with a yield of around 60%.
Applications De Recherche Scientifique
MAPC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. MAPC has been studied as a potential treatment for various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
18450-09-4 |
|---|---|
Nom du produit |
2-Phenazinecarboxylic acid, 3-amino-, methyl ester |
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
methyl 3-aminophenazine-2-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)8-6-12-13(7-9(8)15)17-11-5-3-2-4-10(11)16-12/h2-7H,15H2,1H3 |
Clé InChI |
NUPNKAOEGIOPGA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1N |
SMILES canonique |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1N |
Synonymes |
3-Amino-2-phenazinecarboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




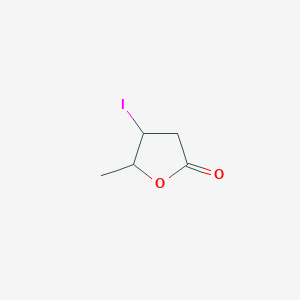
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
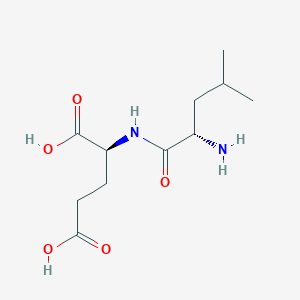
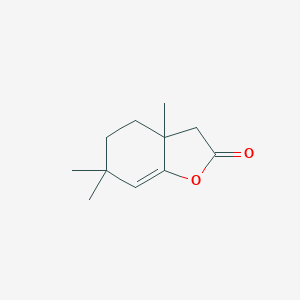
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
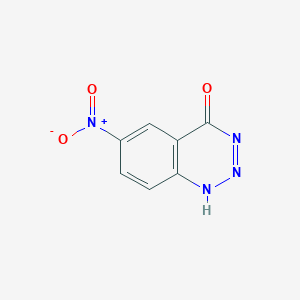

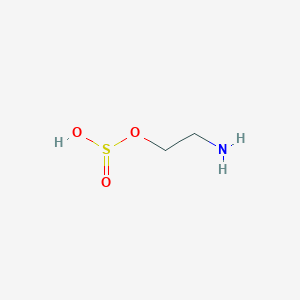
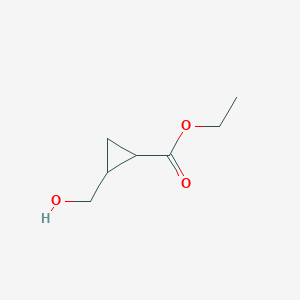
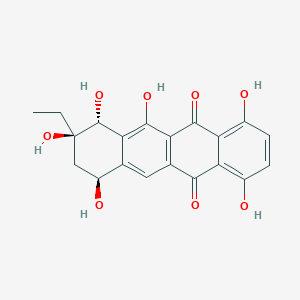

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
